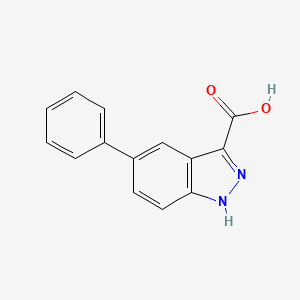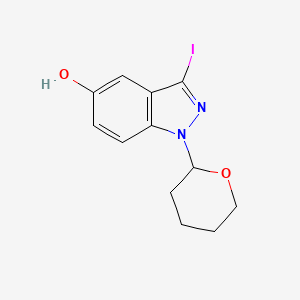![molecular formula C10H11N3O B8113726 4-(乙氨基)-1H-吡咯并[2,3-b]吡啶-5-甲醛](/img/structure/B8113726.png)
4-(乙氨基)-1H-吡咯并[2,3-b]吡啶-5-甲醛
描述
4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和表征
咪唑并[1,5-a]吡啶衍生物的合成
Hakimi 等人 (2012) 的一项研究描述了咪唑并[1,5-a]吡啶新型衍生物的合成,利用了吡啶-2-甲醛参与的反应,该化合物在结构上与 4-(乙氨基)-1H-吡咯并[2,3-b]吡啶-5-甲醛相关。此过程包括形成氯化镉配合物,该配合物通过各种光谱方法和 X 射线衍射进行了表征 (Hakimi 等人,2012)。
水溶性醛的开发
Wang 等人 (2017) 研究了 1-(2-(哌啶-1-基)乙基)-1H-吡咯-2-甲醛的合成,该化合物与 4-(乙氨基)-1H-吡咯并[2,3-b]吡啶-5-甲醛相似,突出了其作为小分子抗癌药物中间体的潜力 (Wang 等人,2017)。
在药物合成中的潜在应用
抗菌特性
Toja 等人 (1986) 由相关化合物合成了系列 4,7-二氢-4-氧代-1H-吡咯并[2,3-b]吡啶-5-羧酸,其中一种表现出体外抗菌活性,表明在开发抗菌剂方面具有潜在应用 (Toja 等人,1986)。
吡咯衍生物的合成
Singh 等人 (2014) 对吡咯衍生物进行了一项研究,合成了乙基 4-(3-呋喃-2-基-丙烯酰基)-3,5-二甲基-1H-吡咯-2-羧酸酯,该化合物与 4-(乙氨基)-1H-吡咯并[2,3-b]吡啶-5-甲醛相关。这项研究可为类似吡咯基化合物的合成和潜在应用提供见解 (Singh 等人,2014)。
对类似化合物的研究
吡唑并吡啶衍生物的合成
Panda 等人 (2011) 合成了吡唑并[3,4-b]吡啶衍生物,表明可以利用类似方法来开发类似于 4-(乙氨基)-1H-吡咯并[2,3-b]吡啶-5-甲醛的新化学实体 (Panda 等人,2011)。
相关醛的反应
López 等人 (2004) 关于吡啶-4-甲醛与二茂铁基-4,5-二氢吡唑反应的研究产生了新型吡唑,为 4-(乙氨基)-1H-吡咯并[2,3-b]吡啶-5-甲醛的化学提供了可应用的框架 (López 等人,2004)。
属性
IUPAC Name |
4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-11-9-7(6-14)5-13-10-8(9)3-4-12-10/h3-6H,2H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKOUGPJRVVYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C=CNC2=NC=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Acetyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B8113647.png)
![1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B8113648.png)
![11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine](/img/structure/B8113654.png)
![3-Fluoro-4-((2-(5-(morpholinomethyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)aniline](/img/structure/B8113655.png)
![(S)-2-methyl-N-[(E)-3-phenylprop-2-enyl]propane-2-sulfinamide](/img/structure/B8113660.png)

![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B8113684.png)
![6-Chloro-1-[(4-methoxyphenyl)methyl]-3,1-benzoxazine-2,4-dione](/img/structure/B8113689.png)

![[5-(4-Chlorophenyl)thiophen-2-yl]boronic acid](/img/structure/B8113706.png)
![(S)-6-(benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B8113714.png)


